molecular formula C15H17NO2 B13083084 (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

Cat. No.: B13083084
M. Wt: 243.30 g/mol
InChI Key: XXQZFDUSYXYIGS-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is a pyridine derivative characterized by a methoxy group at position 4, methyl groups at positions 3 and 5, and a phenylmethanol substituent at position 2 of the pyridine ring. This compound is notable for its role as a synthetic intermediate in pharmaceuticals, particularly in the production of proton pump inhibitors (PPIs) like esomeprazole and omeprazole . Its hydroxyl group and substituted pyridine core make it reactive in sulfonation and oxidation reactions, critical for forming active drug metabolites .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C15H17NO2/c1-10-9-16-13(11(2)15(10)18-3)14(17)12-7-5-4-6-8-12/h4-9,14,17H,1-3H3

InChI Key

XXQZFDUSYXYIGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles, or electrophiles

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of pyridine often exhibit antimicrobial properties. (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
  • Cytotoxicity and Anticancer Properties
    • Some studies suggest that this compound may induce apoptosis in cancer cells, indicating potential use in cancer therapy. Its structural features are believed to play a critical role in its cytotoxic effects.
  • Neuroprotective Effects
    • The ability of certain pyridine derivatives to cross the blood-brain barrier positions this compound as a candidate for neuroprotective drugs aimed at treating neurodegenerative diseases.

Table 1: Comparative Biological Activities

Compound NameStructureNotable Properties
4-MethoxypyridineStructureAntimicrobial activity
2-Amino-4-methylpyridineStructureNeuroprotective effects
2-(4-Methylphenyl)pyridineStructureAnticancer properties

The unique combination of the methoxy group and the specific placement of methyl groups on the pyridine ring distinguishes this compound from other compounds, potentially enhancing its solubility and biological activity compared to simpler analogs.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate for synthesizing various organic compounds. Its ability to participate in reactions such as nucleophilic substitutions makes it valuable in creating complex molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural differences among related pyridinylmethanol derivatives:

Compound Name Substituents on Pyridine Ring Key Structural Features Similarity Score Reference CAS/Evidence
(3,5-Dimethylpyridin-2-yl)methanol 3,5-dimethyl; no methoxy Lacks methoxy group at position 4 0.95 CAS 202932-05-6
(4-Methylpyridin-2-yl)methanol 4-methyl; no additional substituents Single methyl at position 4; no methoxy 0.86 CAS 42508-74-7
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol 4-methoxy, 3,5-dimethyl Methoxy and two methyl groups N/A CAS 4174-83-8
Esomeprazole Impurity 26 Same as target compound Identical structure; pharmaceutical impurity N/A
Quinine derivative 6-methoxyquinoline core Quinoline instead of pyridine N/A

Key Observations :

  • The methoxy group at position 4 in the target compound enhances electron density, influencing reactivity in substitution reactions .

Comparison with Analogues :

  • (3,5-Dimethylpyridin-2-yl)methanol synthesis lacks methoxy introduction steps, simplifying production .
  • Esomeprazole synthesis requires additional sulfonation steps, reducing overall yield compared to the target compound .

Pharmacological Relevance

The target compound is pivotal in PPI synthesis. Key comparisons include:

Compound Role in Pharmaceuticals Biological Activity Evidence
Target Compound Esomeprazole intermediate Inactive precursor; converted to sulfinyl active form
Esomeprazole Active PPI Inhibits H⁺/K⁺-ATPase (IC₅₀ = 3.9 µM)
Omeprazole Impurities Byproducts (e.g., Impurity 4) Reduced efficacy; monitored in quality control
Quinine Antimalarial Binds to heme in parasites

Key Differences :

  • The target compound’s hydroxyl group is critical for subsequent activation into sulfinic acid derivatives in PPIs .
  • Unlike quinine, the target compound lacks a bicyclic quinoline structure, limiting antimalarial activity but enhancing specificity for gastric acid inhibition .

Physicochemical Properties

Property Target Compound (3,5-Dimethylpyridin-2-yl)methanol Esomeprazole Impurity 26
Molecular Weight 199.24 g/mol (hydrochloride: 495.24) 153.18 g/mol Matches target compound
Solubility Moderate in polar solvents Higher lipophilicity Similar to target
Melting Point 264–268°C (hydrochloride) Not reported Not reported
Reactivity High (hydroxyl group) Moderate (no methoxy) Identical to target

Notes:

  • The hydrochloride salt form of the target compound (CAS 4174-83-8) has a high melting point, indicating stability .
  • Lipophilicity is reduced compared to non-methoxy analogues, affecting membrane permeability in drug formulations .

Biological Activity

The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO2C_{13}H_{15}NO_2. Its structure includes a pyridine ring substituted with a methoxy group and two methyl groups at the 3 and 5 positions, along with a phenylmethanol moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The functional groups present in the compound allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially influencing their activity.

Key Mechanisms:

  • Covalent Bond Formation: The hydroxyl group can form covalent bonds with nucleophilic sites on proteins, altering their functionality.
  • Hydrogen Bonding: The methoxy and dimethyl groups enhance binding affinity towards specific targets, which may lead to increased selectivity in biological responses.

1. Antioxidant Activity

Research indicates that pyridine derivatives exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various experimental models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compound28.39 ± 0.0323.8 ± 0.20

These values indicate that the compound has comparable potency to established anti-inflammatory drugs like celecoxib .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, although further research is needed to elucidate specific mechanisms and efficacy.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of pyridine compounds found that modifications on the pyridine ring significantly influenced biological activity. The synthesized this compound exhibited notable anti-inflammatory effects comparable to traditional NSAIDs .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a reasonable half-life, indicating potential for therapeutic applications. The pharmacokinetics were assessed using animal models, showing effective plasma concentrations over time .

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